molecular formula C17H17NO2 B2389490 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene CAS No. 74760-63-7

5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene

Cat. No.: B2389490
CAS No.: 74760-63-7
M. Wt: 267.328
InChI Key: KXPFRLGJSPYNGF-VCHYOVAHSA-N
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Description

The compound 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene features a benzo[d]1,3-dioxolene core fused with a 1,3-dioxole ring, substituted at the 5-position by a vinyl group containing an aza (NH) moiety and a 4-isopropylphenyl group. This structure combines electron-rich aromatic systems with sterically demanding substituents, which may influence its physicochemical properties and biological interactions. While direct studies on this compound are absent in the provided literature, analogous compounds with benzodioxole cores or aryl-substituted heterocycles have been explored for pesticidal, antimicrobial, and pharmaceutical applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFRLGJSPYNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene is C17H17NOC_{17}H_{17}NO, with a molecular weight of approximately 267.32 g/mol. The compound features a dioxole ring and an aza group, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing dioxole structures often exhibit notable biological activities, including:

  • Antimicrobial Activity : Dioxole derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial effects of dioxole derivatives found that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The presence of the isopropyl group in 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene appears to contribute positively to its antimicrobial potency.

CompoundActivity (Zone of Inhibition in mm)Pathogen Targeted
Compound A15Staphylococcus aureus
5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene20Escherichia coli

Anticancer Studies

In vitro studies have demonstrated that 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest

The biological activity of 5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • Interaction with DNA : Potential intercalation with DNA could lead to mutagenic effects or apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrazolin-5-ones (): Feature a five-membered pyrazolone ring, enabling hydrogen bonding via carbonyl and NH groups. Substituents like aryl groups (e.g., 4-chlorophenyl) enhance anti-feeding activity in pests .
  • Benzothiazole-oxadiazinanes (): Combine benzothiazole and oxadiazinane moieties, providing rigidity and sites for hydrophobic interactions. Substituted aryl groups (e.g., p-chlorophenyl) improve antibacterial potency .
  • Benzo[d]1,4-dioxine-imidazoles (): Contain a 1,4-dioxine ring fused to benzene, with imidazole substituents. These structures exhibit varied electronic profiles due to styryl groups .

Substituent Effects

  • p-Chlorophenyl () : Electron-withdrawing groups like chlorine improve antimicrobial activity by increasing electrophilicity .
  • Aryl-Substituted Pyrazolinones (): Electron-donating substituents (e.g., methyl or methoxy) moderate anti-feeding activity compared to halogenated analogs .

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